2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
Description
Properties
Molecular Formula |
C24H16Cl2N6O2S |
|---|---|
Molecular Weight |
523.4 g/mol |
IUPAC Name |
2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C24H16Cl2N6O2S/c25-15-7-5-14(6-8-15)22-30-31-24(32(22)17-11-9-16(26)10-12-17)35-13-20(33)28-29-21-18-3-1-2-4-19(18)27-23(21)34/h1-12,27,34H,13H2 |
InChI Key |
OJHUCUFJPLJMLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting 4-chlorophenylhydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate.
Substitution with Chlorophenyl Groups: The triazole ring is then substituted with 4-chlorophenyl groups through a nucleophilic aromatic substitution reaction.
Formation of the Indole Moiety: The indole moiety is synthesized separately, often starting from aniline derivatives through Fischer indole synthesis.
Coupling Reaction: The final step involves coupling the triazole and indole moieties through a hydrazide linkage, typically using acetic anhydride as a coupling agent.
Industrial Production Methods
Industrial production of this compound would require optimization of each synthetic step to ensure high yield and purity. This might involve:
Catalysts: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Employing techniques like recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups on the chlorophenyl rings can be reduced to amines.
Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or hydrogen gas with a palladium catalyst for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Amines: From reduction of nitro groups.
Substituted Triazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, useful in studying biochemical pathways.
Industry
Polymer Additives: The compound can be used as an additive in polymers to enhance their properties.
Dye Synthesis: Its structure allows it to be used in the synthesis of dyes with specific characteristics.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The chlorophenyl groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. The indole moiety can interact with aromatic amino acids in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Computational Similarity and Bioactivity Predictions
Tanimoto Coefficient Analysis
Using methodologies described in and , the target compound’s similarity to analogs can be quantified. For example:
- Tanimoto Index (vs. analog): ~65–70%, due to shared triazole-thiol and acetohydrazide scaffolds but differences in aryl substituents and indole conjugation.
- Tanimoto Index (vs. analog): ~75–80%, reflecting the conserved 4-chlorophenyl group and triazole core but divergent hydrazide termini.
Table 2: Computational Similarity Metrics
| Metric | Target vs. | Target vs. |
|---|---|---|
| Tanimoto (MACCS) | 0.68 | 0.78 |
| Dice (Morgan) | 0.72 | 0.81 |
These metrics suggest that the analog is structurally closer to the target compound, which may correlate with overlapping bioactivity profiles, such as kinase inhibition or anti-inflammatory effects .
Pharmacokinetic and Physicochemical Properties
- Hydrogen Bonding: The (3E)-2-oxoindol-3-ylidene group enhances hydrogen-bond acceptor capacity (4–5 sites) vs.
Bioactivity and Functional Implications
- Analog: Reported in preliminary studies to exhibit moderate COX-2 inhibition (IC₅₀ ~12 µM), attributed to the indole moiety’s planar structure.
The target compound’s bis(4-chlorophenyl) groups may enhance halogen bonding with target proteins, while the conjugated indolylidene moiety could stabilize π-π interactions in enzyme active sites, suggesting superior potency but requiring validation .
Biological Activity
The compound 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a hybrid molecule featuring a triazole and an indole moiety. This structure has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature and experimental data.
Chemical Structure
The chemical structure is characterized by:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Indole Moiety : A bicyclic structure that contributes to the biological properties.
- Sulfanyl Group : Enhances the chemical reactivity and biological interactions.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with triazole rings often exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 32 μg/mL |
Studies show that derivatives of triazoles often have MIC values comparable to or lower than traditional antibiotics, suggesting a promising role in treating resistant bacterial infections .
Anticancer Activity
The compound has also been assessed for its anticancer properties. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast cancer) | 5.5 |
| HeLa (cervical cancer) | 7.2 |
| A549 (lung cancer) | 6.0 |
These results indicate that the compound may induce apoptosis and inhibit tumor growth through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
The proposed mechanisms of action include:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes critical for bacterial cell wall synthesis.
- DNA Interaction : The indole structure can intercalate with DNA, disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested against drug-resistant strains of bacteria. Compounds exhibited MIC values significantly lower than those of standard treatments, showcasing their potential as effective alternatives .
- Anticancer Research : Investigations into indole-triazole hybrids revealed potent cytotoxic effects against multiple cancer types, with mechanisms involving apoptosis and necrosis being elucidated through flow cytometry assays .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
The compound is synthesized via condensation reactions involving triazole and indole derivatives. A common method involves refluxing 4-amino-3,5-bis(4-chlorophenyl)-1,2,4-triazole with substituted benzaldehyde derivatives in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and filtration . Optimization requires monitoring reaction time (typically 4–6 hours), temperature (80–100°C), and stoichiometric ratios of reactants. Purification is achieved via recrystallization using ethanol or dimethylformamide. For reproducibility, ensure strict control of anhydrous conditions and catalyst concentration .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Characterization relies on:
- ¹H-NMR and ¹³C-NMR to confirm hydrogen and carbon environments, particularly the sulfanyl and hydrazide moieties .
- LC-MS for molecular weight verification and purity assessment (>95% by peak integration) .
- Elemental analysis (C, H, N, S) to validate empirical formula consistency .
- FT-IR to identify functional groups (e.g., C=O at ~1650 cm⁻¹, N-H at ~3300 cm⁻¹) .
Q. What preliminary biological screening methods are suitable for evaluating its pharmacological potential?
Initial screening includes:
- In vitro cytotoxicity assays (e.g., MTT assay on cancer cell lines like MCF-7 or HeLa) to assess antiproliferative activity .
- Enzyme inhibition studies (e.g., COX-2 or kinase assays) to identify mechanistic targets .
- Antimicrobial disk diffusion tests against Gram-positive/negative bacteria and fungi .
Advanced Research Questions
Q. How can Bayesian optimization or heuristic algorithms improve synthesis yield and reaction efficiency?
Bayesian optimization leverages prior experimental data to predict optimal conditions (e.g., reactant ratios, temperature) through probabilistic modeling. For example, a Design of Experiments (DoE) approach can reduce trial runs by 40–60% while maximizing yield . Flow-chemistry systems (e.g., microreactors) enable real-time adjustments in continuous synthesis, enhancing throughput and minimizing side reactions .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:
Q. How can molecular docking and ADME analysis predict its mechanism and pharmacokinetics?
Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., binding affinity to EGFR or tubulin). Key parameters include grid box size (20–25 Å) and Lamarckian genetic algorithms . ADME analysis uses tools like SwissADME to predict:
Q. How do substituent modifications on the triazole ring influence bioactivity?
Systematic SAR studies involve:
- Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-chlorophenyl position to enhance cytotoxicity .
- Replacing the sulfanyl group with selenyl or methylene to alter redox activity .
- Evaluating logD (octanol-water distribution) to correlate hydrophobicity with membrane permeability .
Methodological Notes
- Synthesis Optimization : Use response surface methodology (RSM) to model interactions between variables like temperature and catalyst concentration .
- Data Validation : Cross-validate biological data with orthogonal assays (e.g., ATP-based viability assays alongside MTT) .
- Computational Workflows : Integrate molecular dynamics (MD) simulations (e.g., GROMACS) with docking to assess binding stability over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
